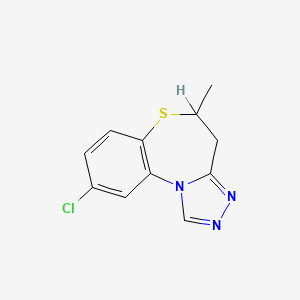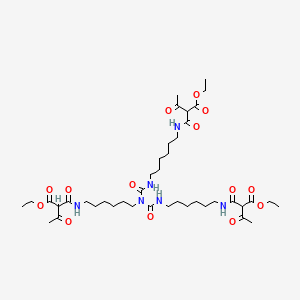
Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- is a useful research compound. Its molecular formula is C7H12Cl3NO2 and its molecular weight is 248.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation methods for chemical compounds similar to “NIOSH/ES4804000” typically involve specific synthetic routes and reaction conditions. These methods may include:
Chemical Synthesis: Utilizing reagents and catalysts to induce chemical reactions that form the desired compound.
Reaction Conditions: Controlling temperature, pressure, and pH to optimize the yield and purity of the compound.
Purification: Employing techniques such as distillation, crystallization, and chromatography to isolate and purify the compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical processes, including:
Batch Processing: Producing the compound in discrete batches with controlled reaction parameters.
Continuous Processing: Utilizing continuous flow reactors to produce the compound in a steady stream, enhancing efficiency and scalability.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound.
Analyse Chemischer Reaktionen
Types of Reactions
Compounds similar to “NIOSH/ES4804000” may undergo various chemical reactions, including:
Oxidation: Reaction with oxygen or other oxidizing agents to form oxides or other products.
Reduction: Reaction with reducing agents to gain electrons and form reduced products.
Substitution: Replacement of one functional group with another in the compound’s structure.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce oxides or hydroxides.
Reduction: May produce alcohols or amines.
Substitution: May produce halogenated compounds or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, compounds similar to “NIOSH/ES4804000” are used as reagents, catalysts, or intermediates in various chemical reactions and processes.
Biology
In biology, these compounds may be used in biochemical assays, enzyme studies, and cellular research to understand biological mechanisms and pathways.
Medicine
In medicine, such compounds may serve as active pharmaceutical ingredients, diagnostic agents, or therapeutic agents for treating various diseases and conditions.
Industry
In industry, these compounds are utilized in manufacturing processes, material synthesis, and quality control to enhance product performance and safety.
Wirkmechanismus
The mechanism of action for compounds similar to “NIOSH/ES4804000” involves their interaction with molecular targets and pathways. These interactions may include:
Binding to Receptors: Interacting with specific receptors on cell surfaces to trigger biological responses.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways to influence cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to “NIOSH/ES4804000” include various volatile organic compounds, industrial chemicals, and hazardous substances listed in the NIOSH Pocket Guide to Chemical Hazards.
Uniqueness
The uniqueness of “NIOSH/ES4804000” lies in its specific chemical structure, properties, and applications, which distinguish it from other similar compounds.
List of Similar Compounds
- Manganese Compounds
- Tellurium Compounds
- Inorganic Tin Compounds
- Cyanides
- Fluorides
These compounds share some similarities in terms of their industrial applications, hazards, and safety measures.
Eigenschaften
CAS-Nummer |
52782-35-1 |
|---|---|
Molekularformel |
C7H12Cl3NO2 |
Molekulargewicht |
248.5 g/mol |
IUPAC-Name |
N-(2,2,3-trichloro-1-hydroxypropyl)butanamide |
InChI |
InChI=1S/C7H12Cl3NO2/c1-2-3-5(12)11-6(13)7(9,10)4-8/h6,13H,2-4H2,1H3,(H,11,12) |
InChI-Schlüssel |
XJURVJRJBRYKDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC(C(CCl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


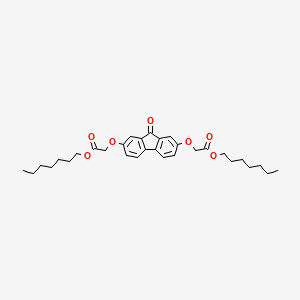
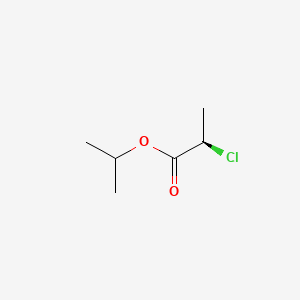



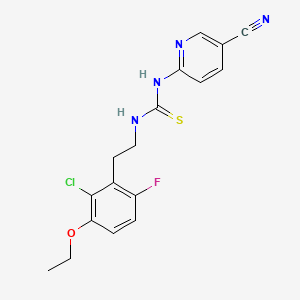

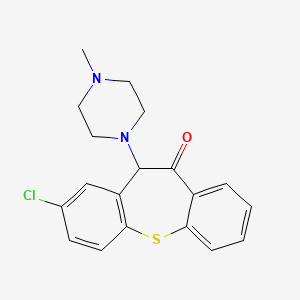
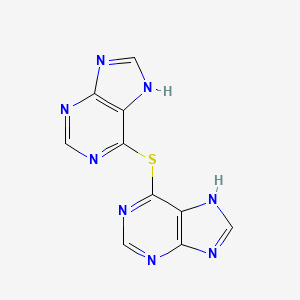
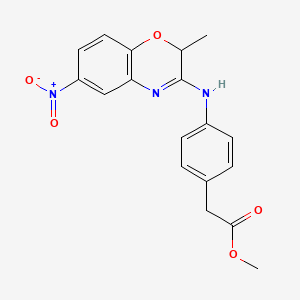

![[(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,1-b]pyrrol-6-yl] N-benzylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740980.png)
